2-Chloro-4-isothiocyanatobenzonitrile
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Description
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of organic photosensitive materials , implying that it may interact with light-sensitive proteins or molecules.
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-4-isothiocyanatobenzonitrile are currently unknown. Given its use in the synthesis of organic photosensitive materials , it may influence pathways related to light perception and signal transduction. More research is required to confirm this hypothesis.
Pharmacokinetics
Its physical properties such as a predicted density of 127±01 g/cm3 and a boiling point of 367.8±32.0 °C suggest that it may have low water solubility, which could impact its bioavailability.
Result of Action
As an intermediate in the synthesis of organic photosensitive materials , it may contribute to the light-absorbing properties of these materials
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-isothiocyanatobenzonitrile. For instance, its solubility in water and organic solvents may affect its distribution in different environments. Additionally, its stability could be influenced by factors such as temperature, pH, and exposure to light.
properties
IUPAC Name |
2-chloro-4-isothiocyanatobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOBPKIQMNOCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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